molecular formula C8H16ClNO2 B2650140 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis CAS No. 2413848-66-3

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis

Cat. No.: B2650140
CAS No.: 2413848-66-3
M. Wt: 193.67
InChI Key: JVHLTDDKTWEDOT-YUMQZZPRSA-N
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Description

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis: is a chemical compound with a complex structure that includes a pyrano and pyridin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis typically involves multiple steps, including the formation of the pyrano and pyridin rings. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
  • rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis

Uniqueness

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis is unique due to its specific ring structure and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis, is a bicyclic heterocyclic compound characterized by its unique fused pyran and pyridine rings. This structural configuration significantly influences its biological activity and potential therapeutic applications. The compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of pain management and other therapeutic areas.

Structural Characteristics

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 2413848-66-3

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various physiological pathways, particularly those associated with pain perception and inflammatory responses.

  • Opioid Receptor Interaction : Preliminary studies suggest that this compound may exhibit antinociceptive effects through its interaction with opioid receptors, indicating potential use in pain management therapies.
  • Modulation of Biological Pathways : The compound's structure allows it to engage effectively with biological targets, influencing cellular processes such as inflammation and neurotransmission.

Research Findings

Recent studies have highlighted several aspects of the biological activity of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride:

  • Antinociceptive Effects : Animal models have demonstrated that this compound can reduce pain responses, suggesting its potential as a novel analgesic agent.
  • Anti-inflammatory Properties : Investigations indicate that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study 1: Antinociceptive Activity

A study conducted on rodents evaluated the antinociceptive effects of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride. Results indicated a significant reduction in pain response when administered prior to pain-inducing stimuli. This suggests that the compound may act similarly to existing opioid analgesics but with potentially fewer side effects.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the compound's ability to inhibit inflammatory cytokines in cultured human cells. The findings revealed a marked decrease in pro-inflammatory markers, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridineModerate antinociceptive effects
rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridineMild anti-inflammatory properties
rac-(4aR,8aR)-octahydro-[1,4]dioxino[2,3-c]pyridineLimited analgesic activity

Properties

IUPAC Name

(4aS,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8-1-3-9-5-7(8)6-11-4-2-8;/h7,9-10H,1-6H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGXABJHLDZDIZ-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(CCOC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@]1(CCOC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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